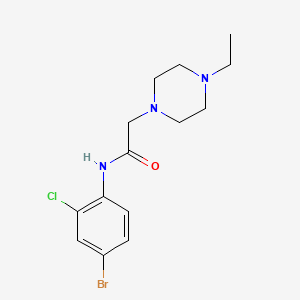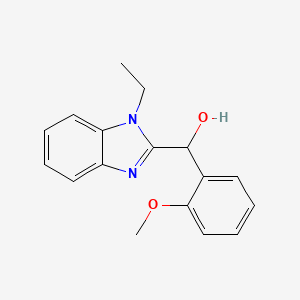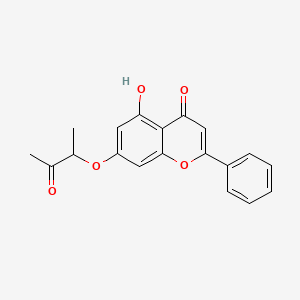
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as BPCA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. BPCA is a derivative of N-(2-chloro-4-bromophenyl)acetamide, which is a known anticonvulsant drug.
作用機序
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide may enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal studies. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been investigated for its potential to modulate neurotransmitter release and to affect ion channel function. In addition, N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide in lab experiments is its potential as a therapeutic agent for various neurological conditions. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is its limited solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide's potential as a treatment for other neurological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide and to identify potential side effects and drug interactions.
合成法
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized through a multistep process involving the reaction of N-(2-chloro-4-bromophenyl)acetamide with 4-ethyl-1-piperazinecarboxamide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its potential therapeutic applications, particularly as an anticonvulsant and analgesic agent. In animal studies, N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to exhibit anticonvulsant activity, as well as anti-inflammatory and analgesic effects. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been investigated for its potential as a treatment for neuropathic pain and epilepsy.
特性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTCFOMIMLHAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5482246.png)
![(3R*,3aR*,7aR*)-1-(6-methylpyridazin-3-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5482252.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5482264.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5482272.png)

![8-(1,3-thiazol-2-ylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482276.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B5482283.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-1,3-oxazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5482304.png)


![4-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5482327.png)

![1-acetyl-N-[1-(4-ethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5482337.png)